molecular formula C18H17ClF2N2O2 B6451802 3-chloro-4-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}pyridine CAS No. 2549035-07-4

3-chloro-4-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6451802
CAS No.: 2549035-07-4
M. Wt: 366.8 g/mol
InChI Key: QLQNALGKPSAGBK-UHFFFAOYSA-N
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Description

3-chloro-4-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}pyridine is a synthetic organic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring, which is further substituted with a difluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 2,4-difluorobenzoyl chloride with piperidine in the presence of a base such as triethylamine to form 1-(2,4-difluorobenzoyl)piperidine.

  • Methoxylation: : The next step involves the introduction of the methoxy group. This can be achieved by reacting the piperidine intermediate with methanol in the presence of a suitable catalyst.

  • Pyridine Ring Formation: : The final step involves the formation of the pyridine ring and the introduction of the chloro substituent. This can be done through a nucleophilic substitution reaction where the methoxylated piperidine intermediate is reacted with 3-chloro-4-bromopyridine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the piperidine ring and the methoxy group.

    Hydrolysis: The ester linkage in the difluorobenzoyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Ketones or carboxylic acids depending on the site of oxidation.

    Reduction Products: Alcohols or amines depending on the site of reduction.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-4-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific receptors or enzymes involved in diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance or specific biological activity.

Mechanism of Action

The mechanism of action of 3-chloro-4-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group may enhance binding affinity through hydrophobic interactions, while the piperidine ring can interact with polar or charged residues in the target protein. The chloro and methoxy groups on the pyridine ring can further modulate the compound’s binding properties and overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}benzene
  • 3-chloro-4-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}thiophene
  • 3-chloro-4-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}quinoline

Uniqueness

Compared to these similar compounds, 3-chloro-4-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}pyridine offers a unique combination of structural features that can enhance its binding affinity and specificity for certain biological targets. The presence of the pyridine ring, in particular, can influence the compound’s electronic properties and reactivity, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(2,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF2N2O2/c19-15-10-22-6-3-17(15)25-11-12-4-7-23(8-5-12)18(24)14-2-1-13(20)9-16(14)21/h1-3,6,9-10,12H,4-5,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQNALGKPSAGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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